molecular formula C20H20O2 B14444741 Methyl 5-(anthracen-2-yl)pentanoate CAS No. 75802-33-4

Methyl 5-(anthracen-2-yl)pentanoate

Cat. No.: B14444741
CAS No.: 75802-33-4
M. Wt: 292.4 g/mol
InChI Key: JWZIKUIOYOVTQP-UHFFFAOYSA-N
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Description

Methyl 5-(anthracen-2-yl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with an anthracen-2-yl group. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and structural properties, such as extended conjugation and hydrophobicity, which are critical for applications in materials science, fluorescence imaging, or pharmaceutical intermediates.

Properties

CAS No.

75802-33-4

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 5-anthracen-2-ylpentanoate

InChI

InChI=1S/C20H20O2/c1-22-20(21)9-5-2-6-15-10-11-18-13-16-7-3-4-8-17(16)14-19(18)12-15/h3-4,7-8,10-14H,2,5-6,9H2,1H3

InChI Key

JWZIKUIOYOVTQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(anthracen-2-yl)pentanoate typically involves the esterification of 5-(anthracen-2-yl)pentanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(anthracen-2-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 5-(anthracen-2-yl)pentanoate is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic excitation, which can lead to the generation of reactive oxygen species (ROS) in the presence of oxygen. These ROS can induce cell damage and apoptosis, making the compound a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

Key Observations :

  • Anthracene vs. Thiadiazole/Chroman/Indole : The anthracen-2-yl group enhances hydrophobicity and photostability compared to thiadiazole (polarizable) or chroman (antioxidant) moieties.
  • Electron-Donating vs. Withdrawing Groups: Nitroguanidino (6a) and bromo (16) substituents may increase reactivity in electrophilic substitutions or cross-coupling reactions, unlike the anthracene’s electron-rich system.

Physicochemical Properties

  • Solubility : Anthracene’s hydrophobicity suggests poor aqueous solubility, contrasting with sulfonamido (6a) or hydroxylated (15) analogs, which exhibit moderate polarity.

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